

The Imidazo[1,5-a]pyrazine Moiety: A Privileged Scaffold in Drug Discovery

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Compound of Interest

Compound Name: *Imidazo[1,5-a]pyrazine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **imidazo[1,5-a]pyrazine** core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties make it a privileged pharmacophore for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the imidazo[1, A]pyrazine moiety, with a focus on its therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate its activity.

Therapeutic Applications of Imidazo[1,5-a]pyrazine Derivatives

Derivatives of the **imidazo[1,5-a]pyrazine** scaffold have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas, including oncology, immunology, neuroscience, and infectious diseases.

Kinase Inhibition

A prominent application of the **imidazo[1,5-a]pyrazine** core is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.

- Bruton's Tyrosine Kinase (BTK) Inhibitors: The **imidazo[1,5-a]pyrazine** analogue, Acalabrutinib (Calquence), is a potent and selective second-generation BTK inhibitor approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL)[1]. More recent developments have focused on creating **imidazo[1,5-a]pyrazine**-based BTK inhibitors with improved selectivity to minimize off-target effects[1]. For instance, deuterated derivatives of acalabrutinib have shown enhanced drug properties[1].
- Janus Kinase (JAK) Inhibitors: The pyrazolo[1,5-a]pyrazine scaffold, a related isostere, has been explored for the development of JAK inhibitors for autoimmune diseases. Some compounds have shown potent inhibitory effects against JAK1, JAK2, and TYK2[1].
- Tropomyosin Receptor Kinase (NTRK) Inhibitors: Imidazo[4,5-b]pyrazines, another isomeric form, have been developed as NTRK inhibitors for oncological indications, with some compounds demonstrating potent activity against all three TRK isoforms[2].
- mTOR Inhibitors: The **imidazo[1,5-a]pyrazine** scaffold has been optimized to yield orally bioavailable inhibitors of both mTORC1 and mTORC2, demonstrating tumor growth inhibition in xenograft models[3].

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

- BRD9 Inhibitors: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. Mutations in this complex are found in a significant percentage of human cancers. Certain compounds have exhibited robust BRD9 inhibition with IC₅₀ values in the nanomolar range and have shown to potently inhibit cell proliferation in cancer cell lines[4].

Modulation of GABA-A Receptors

The **imidazo[1,5-a]pyrazine** scaffold is structurally related to imidazopyridines, which are known to modulate GABA-A receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Derivatives of imidazo[1,2-a]pyrazines have been investigated as selective ligands for GABA-A receptors, with the potential for treating anxiety and convulsions with a reduced propensity for sedation.

Antimicrobial Activity

Imidazo[1,5-a]quinoxaline derivatives, which feature an extended aromatic system, have been synthesized and evaluated for their antimicrobial properties. Certain compounds have demonstrated effective bacteriostatic and fungistatic activities.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various **imidazo[1,5-a]pyrazine** derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Kinase Inhibitory Activity of **Imidazo[1,5-a]pyrazine** and Related Derivatives

Compound Class	Target Kinase	IC50	Cell Line/Assay Conditions	Reference
Imidazo[1,5-a]pyrazine	BTK	1.8 nM	Lymphoma cell lines (TMD8)	[1]
Pyrazolo[1,5-a]pyrazine	JAK1	3 nM	Biochemical assay	[1]
Pyrazolo[1,5-a]pyrazine	JAK2	8.5 nM	Biochemical assay	[1]
Pyrazolo[1,5-a]pyrazine	TYK2	7.7 nM	Biochemical assay	[1]
Imidazo[4,5-b]pyrazine	TRKA, B, C	0.22 - 7.68 nM	Biochemical assay	[2]
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine	JAK1	47 nM	Cell-based assay	[1]

Table 2: BRD9 Inhibitory and Antiproliferative Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Compound	BRD9 Inhibition IC50 (nM)	A549 Cell Proliferation IC50 (µM)	EOL-1 Cell Proliferation IC50 (µM)	Reference
27	35	6.12	1.76	[4]
29	103	-	-	[4]

Table 3: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound	Hep-2 IC50 (µM)	HepG2 IC50 (µM)	MCF-7 IC50 (µM)	A375 IC50 (µM)	Vero IC50 (µM)	Reference
10b	20	18	21	16	76	[5][6]
12b	11	13	11	11	91	[5][7]

Table 4: Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives

Compound	Target Organism	MIC (mg/mL)	Reference
3d	S. aureus	0.97	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **imidazo[1,5-a]pyrazine** derivatives.

Synthesis of 8-Amino-imidazo[1,5-a]pyrazines (General Procedure)

The synthesis of 8-amino-**imidazo[1,5-a]pyrazine** derivatives, which are potent BTK inhibitors, can be achieved through a multi-step process as described in the literature[9][10]. A general outline is provided below:

- Formation of the **Imidazo[1,5-a]pyrazine** Core: This is typically achieved through the reaction of a substituted 2-aminopyrazine with a suitable reagent to form the fused imidazole

ring.

- **Functionalization of the Core:** The core structure can then be further modified through various reactions, such as bromination, amination, and Suzuki coupling, to introduce different substituents at desired positions.
- **Final Product Synthesis:** The final step often involves the coupling of the functionalized core with a desired side chain, for example, a substituted piperidine-3-carboxylic acid, using a coupling agent like HATU[9][10].

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity[4][11][12].

- **Cell Plating:** Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
- **Solubilization:** Add 100 μ L of a detergent reagent to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[8][13][14][15][16].

- **Preparation of Antimicrobial Agent Dilutions:** Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

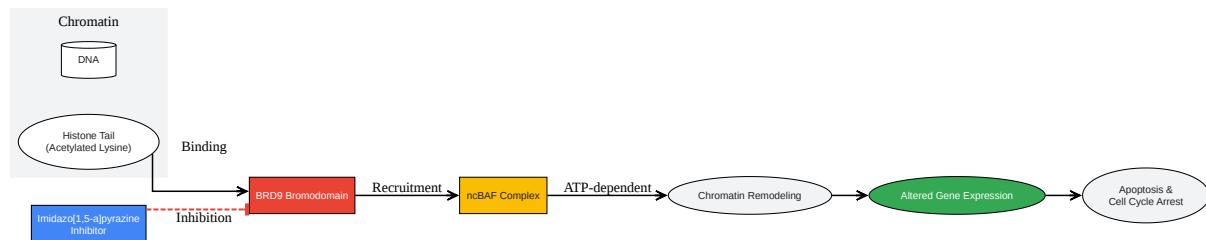
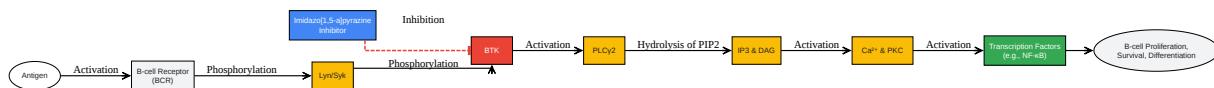
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubation: Incubate the plate under appropriate conditions for the test organism.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

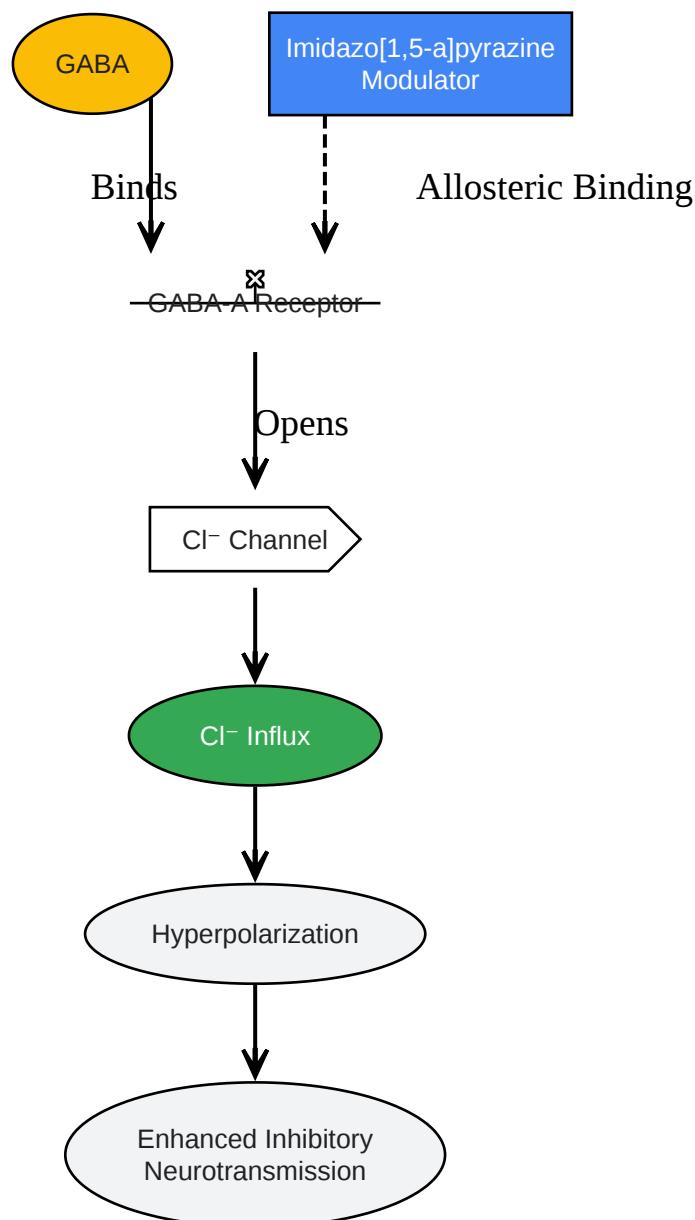
Signaling Pathways and Mechanisms of Action

The biological effects of **imidazo[1,5-a]pyrazine** derivatives are mediated through their interaction with specific signaling pathways.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. **Imidazo[1,5-a]pyrazine**-based BTK inhibitors block the kinase activity of BTK, thereby inhibiting this signaling cascade.





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